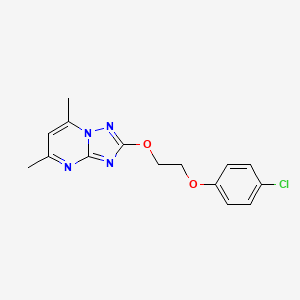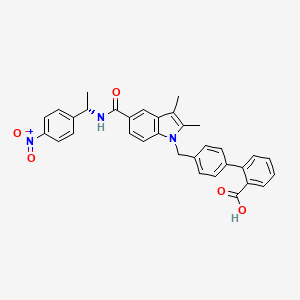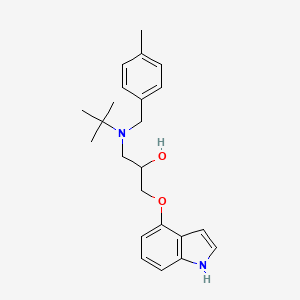
STS-E412
Vue d'ensemble
Description
STS-E412 est un composé non peptidique connu pour ses propriétés de protection tissulaire. Il active sélectivement le récepteur de l'érythropoïétine et le récepteur bêta commun, ce qui en fait un outil précieux dans l'étude des troubles neurologiques . Le composé a une masse moléculaire de 318,76 et une formule chimique de C15H15ClN4O2 .
Applications De Recherche Scientifique
STS-E412 has several scientific research applications:
Neurological Disorders: It is used to study neurological disorders due to its tissue-protective properties.
Organ Protection: The compound is also used in research related to organ protection.
Neurodegenerative Diseases: This compound is valuable in the study of neurodegenerative diseases, providing insights into potential therapeutic approaches.
Mécanisme D'action
- STS-E412 is a small molecule modulator that selectively activates the tissue-protective erythropoietin receptor (EPOR) and its co-receptor CD131 .
- This compound interacts with EPOR and CD131, triggering their phosphorylation .
- This activation leads to downstream signaling events, including phosphorylation of JAK2 and AKT .
- These signaling pathways contribute to cytoprotective effects in cells expressing the tissue-protective EPO receptor .
Target of Action
Mode of Action
Result of Action
Keep in mind that this compound’s development has been discontinued, but understanding its mechanism provides valuable insights for future drug discovery and therapeutic strategies . If you have any additional questions or need further details, feel free to ask! 😊
Orientations Futures
Analyse Biochimique
Biochemical Properties
STS-E412 interacts with the erythropoietin receptor (EPOR) and CD131 . It increases the phosphorylation of EPOR, CD131, and the EPO-associated signaling molecules JAK2 and AKT . These interactions play a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It increases FXN expression in primary human cortical cells, retinoic-acid differentiated murine P19 cells, and normal and FA patient-derived PBMC . This influence on cell function impacts cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It increases the phosphorylation of EPOR, CD131, and the EPO-associated signaling molecules JAK2 and AKT .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to increase FXN expression in the heart of FXN-deficient KIKO mice . The effects of this compound on FXN expression in the brains of KIKO mice were not observed following treatment with recombinant human erythropoietin (rhEPO), suggesting that the effects of this compound on FXN expression in the CNS are superior to rhEPO in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways that interact with the erythropoietin receptor (EPOR) and CD131
Méthodes De Préparation
La synthèse de STS-E412 implique plusieurs étapes. L'une des méthodes comprend la réaction du 2-(4-chlorophénoxy)éthan-1-ol avec l'hydrure de sodium dans le tétrahydrofurane. Cette réaction est réalisée dans des conditions contrôlées pour assurer la formation du produit souhaité . Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais le composé est disponible à des fins de recherche auprès de divers fournisseurs .
Analyse Des Réactions Chimiques
STS-E412 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, bien que les mécanismes réactionnels détaillés ne soient pas largement documentés.
Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant l'atome de chlore dans sa structure.
Les réactifs couramment utilisés dans ces réactions comprennent l'hydrure de sodium et le tétrahydrofurane. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Troubles neurologiques : Il est utilisé pour étudier les troubles neurologiques en raison de ses propriétés de protection tissulaire.
Protection des organes : Le composé est également utilisé dans la recherche liée à la protection des organes.
Maladies neurodégénératives : This compound est précieux dans l'étude des maladies neurodégénératives, fournissant des informations sur les approches thérapeutiques potentielles.
Mécanisme d'action
This compound exerce ses effets en activant sélectivement le récepteur de l'érythropoïétine protecteur des tissus, qui comprend une sous-unité du récepteur de l'érythropoïétine et le récepteur bêta commun . Cette activation conduit à la phosphorylation du récepteur de l'érythropoïétine et des molécules de signalisation associées telles que la Janus kinase 2 et AKT . Ces cibles moléculaires et voies sont cruciales pour les effets de protection tissulaire du composé.
Comparaison Avec Des Composés Similaires
STS-E412 est comparé à d'autres agonistes de petites molécules du récepteur de l'érythropoïétine protecteur des tissus, tels que STS-E424 . Les deux composés augmentent l'expression de la frataxine in vitro et in vivo, mais this compound a montré des effets supérieurs dans le système nerveux central par rapport à l'érythropoïétine humaine recombinante . Cela rend this compound unique dans sa capacité à fournir une protection tissulaire sans les effets érythropoïétiques associés à l'érythropoïétine .
Des composés similaires comprennent :
STS-E424 : Un autre agoniste de petite molécule du récepteur de l'érythropoïétine protecteur des tissus.
Érythropoïétine humaine recombinante : Connue pour ses propriétés érythropoïétiques et de protection tissulaire.
Références
Propriétés
IUPAC Name |
2-[2-(4-chlorophenoxy)ethoxy]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-10-9-11(2)20-14(17-10)18-15(19-20)22-8-7-21-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFMOBKQELKMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)OCCOC3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does STS-E412 interact with its target and what are the downstream effects?
A: this compound selectively activates the tissue-protective erythropoietin receptor, which comprises an erythropoietin receptor subunit (EPOR) and the common β-chain (CD131) [, , , ]. Upon binding to this receptor complex, this compound triggers phosphorylation of EPOR and CD131, activating downstream signaling molecules like JAK2 and AKT [, , , ]. This activation leads to erythropoietin-like cytoprotective effects in various cell types, including primary neuronal cells and renal proximal tubular epithelial cells [, , , ].
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: While the provided research papers mainly focus on characterizing this compound, they don't delve into detailed SAR studies. Further research exploring modifications to the 2-[2-(4-Chlorophenoxy)ethoxy]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine structure is needed to understand how specific structural features influence its activity, potency, and selectivity.
Q3: What evidence suggests that this compound might be effective in treating central nervous system (CNS) diseases?
A: The research highlights this compound's ability to penetrate the blood-brain barrier, a crucial factor for CNS drug delivery [, , , ]. Additionally, the compound exhibits potent cytoprotective effects in primary human neuronal cells and rat hippocampal neurons [, , , ]. This combination of CNS accessibility and neuroprotective properties makes this compound a promising candidate for further investigation in the context of CNS diseases.
Q4: How does the selectivity of this compound for the tissue-protective erythropoietin receptor contribute to its potential as a therapeutic agent?
A: this compound demonstrates high selectivity for the EPOR/CD131 heterodimer, showing no activity towards the EPOR/EPOR homodimer, which is responsible for erythropoiesis (red blood cell production) [, , , ]. This selectivity is crucial because it allows this compound to exert tissue-protective effects without stimulating erythropoiesis, potentially avoiding side effects associated with increased red blood cell mass.
- Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor:
- Discovery and characterization of nonpeptidyl agonists of the tissue-protective erythropoietin receptor:
- Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor s:
- Discovery and characterization of nonpeptidyl agonists of the tissue-protective erythropoietin receptor:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B610962.png)



![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B610974.png)

